Ipatasertib-D7 Ipatasertib-D7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210722
InChI:
SMILES:
Molecular Formula: C₂₄H₂₅D₇ClN₅O₂
Molecular Weight: 465.04

Ipatasertib-D7

CAS No.:

Cat. No.: VC0210722

Molecular Formula: C₂₄H₂₅D₇ClN₅O₂

Molecular Weight: 465.04

* For research use only. Not for human or veterinary use.

Ipatasertib-D7 -

Specification

Molecular Formula C₂₄H₂₅D₇ClN₅O₂
Molecular Weight 465.04

Introduction

Molecular Characteristics and Structure

Ipatasertib-D7 is a deuterated derivative of Ipatasertib, characterized by the replacement of specific hydrogen atoms with deuterium atoms in the molecular structure. This strategic modification maintains the fundamental properties of the parent compound while potentially enhancing its stability and pharmacokinetic profile. Ipatasertib-D7 has a molecular weight of approximately 465.02 g/mol, which reflects the additional mass contributed by the deuterium atoms compared to the standard hydrogens in regular Ipatasertib.

The deuteration process represents a significant pharmaceutical innovation strategy. By substituting hydrogen atoms with deuterium (a stable isotope of hydrogen with an additional neutron), researchers can potentially achieve:

  • Improved metabolic stability due to the stronger carbon-deuterium bond compared to carbon-hydrogen

  • Extended half-life in biological systems, potentially enabling less frequent dosing

  • Reduced formation of toxic metabolites through altered metabolism pathways

  • Enhanced bioavailability and systemic exposure, possibly leading to improved therapeutic efficacy

While retaining the core pharmacological properties of the parent compound, these modifications aim to address practical limitations often encountered in drug development, particularly those related to pharmacokinetics and metabolism.

Comparison with Related AKT Inhibitors

Ipatasertib-D7 belongs to a broader class of AKT inhibitors under investigation for cancer treatment. Similar compounds with related mechanisms include:

CompoundChemical CharacteristicsTargetDevelopment Stage
Ipatasertib (GDC-0068)Non-deuterated parent compoundAKT1/2/3Phase 3 clinical trials
MK-2206Allosteric AKT inhibitorAKTClinical development
AT13148ATP-competitive, multi-AGC kinase inhibitorAKT1/2/3, p70S6K, PKA, ROCKI/IIPhase 1 clinical trials
DB07107Dual Bcr-Abl/AKT1 inhibitorAKT1 (IC50: 360 nM)Preclinical

The structural relationship between Ipatasertib-D7 and these compounds provides context for understanding its potential therapeutic applications and advantages in clinical settings .

Mechanism of Action as an AKT Inhibitor

Ipatasertib-D7, like its parent compound, functions primarily as a selective inhibitor of protein kinase B (AKT). The compound targets and inhibits the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which plays a critical role in cellular proliferation, survival, and metabolism. This pathway is frequently dysregulated in various cancer types, making it a significant target for therapeutic intervention.

The PI3K/AKT/mTOR Signaling Cascade

AKT functions as a central node in this signaling cascade, integrating upstream inputs from growth factors, cytokines, and other cellular stimuli to regulate downstream processes including:

  • Cell proliferation and cell cycle progression

  • Cellular metabolism and glucose uptake

  • Protein synthesis via mTOR activation

  • Inhibition of apoptosis through various mechanisms

  • Angiogenesis and tumor microenvironment modulation

By inhibiting AKT, Ipatasertib-D7 disrupts these processes in cancer cells, potentially leading to decreased proliferation, metabolic disturbances, and increased susceptibility to apoptosis. The deuteration may enhance the compound's ability to maintain consistent inhibition of these pathways through improved pharmacokinetic properties .

Significance of PTEN and AKT Mutations

Research on Ipatasertib has revealed important relationships between treatment efficacy and specific genetic alterations. Particularly significant is the relationship between PTEN loss and response to AKT inhibition. PTEN acts as a negative regulator of the PI3K/AKT pathway, and its loss leads to constitutive activation of this signaling cascade .

In clinical studies of Ipatasertib, patients with PTEN loss tumors have shown enhanced response to treatment. For example, in the IPATential150 trial, Ipatasertib addition to abiraterone significantly reduced the risk of disease progression in men with metastatic castration-resistant prostate cancer (mCRPC) who had PTEN loss identified by immunohistochemistry . Additionally, exploratory next-generation sequencing assessments identified subgroups with genomic PTEN loss or PIK3CA/AKT1/PTEN alterations who potentially benefited more from Ipatasertib treatment .

These findings highlight the importance of specific genetic contexts in determining response to AKT inhibition and suggest that Ipatasertib-D7 may likewise demonstrate enhanced efficacy in targeted patient populations with specific molecular alterations.

Grade 3-4 Adverse EventsFrequency in Arm A (%)Frequency in Arm B (%)Frequency in Arm C (%)
Neutropenia29Not reportedNot reported
Diarrhea1417Not reported
Oral mucositis14Not reportedNot reported
Neuropathy14Not reportedNot reported
LymphopeniaNot reported25Not reported
AnemiaNot reportedNot reported17
FatigueNot reportedNot reported17
Cognitive disturbanceNot reportedNot reported17
Maculopapular rashNot reportedNot reported17

This safety profile is consistent with the mechanism of action and target pathways of AKT inhibition . The deuteration in Ipatasertib-D7 might potentially modify this safety profile, possibly reducing the formation of toxic metabolites or altering the pharmacokinetic properties that contribute to adverse events.

Molecular Targeting Precision and Patient Selection

The efficacy of AKT inhibitors, including Ipatasertib and potentially Ipatasertib-D7, appears to be significantly enhanced in specific molecular contexts. Research has identified several biomarkers that may predict response to treatment.

AKT1 E17K Mutation

A national clinical trial evaluating Ipatasertib in patients with various cancer types harboring the rare AKT1 E17K mutation demonstrated significant clinical activity:

  • The confirmed objective response rate was 22% (7 of 32 patients)

  • An additional 56% of patients (18 of 32) experienced disease stabilization

  • The response rate of greater than 16% signaled that further evaluation was warranted

This trial provided clinical validation that patients with AKT1 E17K mutations can respond to AKT inhibition, suggesting a potential precision medicine approach for Ipatasertib-D7 as well.

PTEN Status and Beyond

The IPATential150 trial results highlighted the importance of PTEN status in determining treatment response. While PTEN loss detected by immunohistochemistry (IHC) was used as the primary biomarker for patient selection, exploratory next-generation sequencing analyses identified additional potentially relevant genomic alterations:

  • Patients with genomic PTEN loss showed potentially better outcomes with Ipatasertib (HR 0.76, 95% CI 0.54-1.07)

  • Patients with PIK3CA/AKT1/PTEN alterations demonstrated even more pronounced benefit (HR 0.70, 95% CI 0.51-0.96)

These findings indicate that comprehensive genomic profiling might enhance patient selection for AKT inhibitor therapy beyond single biomarker approaches.

Advantages of Deuteration in Drug Development

The development of Ipatasertib-D7 represents a strategic application of deuterium substitution in pharmaceutical research. This approach leverages the kinetic isotope effect, where deuterium bonds require more energy to break than hydrogen bonds, potentially resulting in several therapeutic advantages.

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